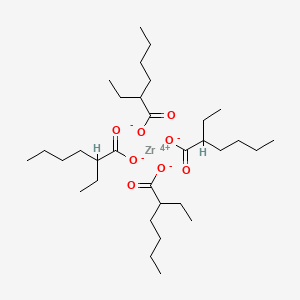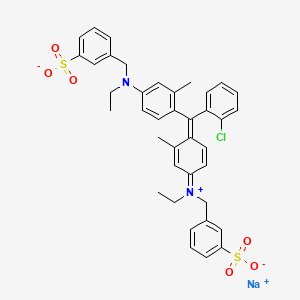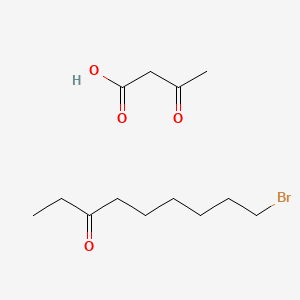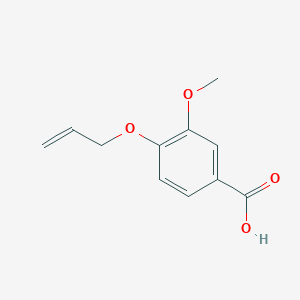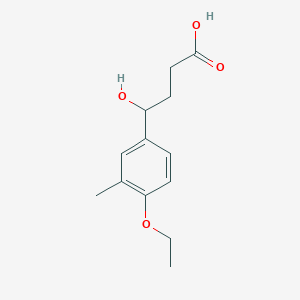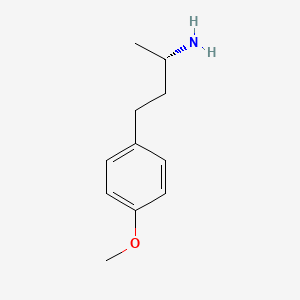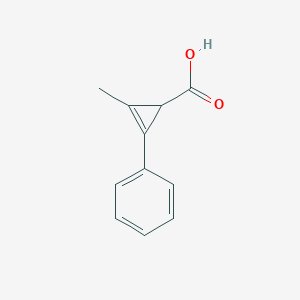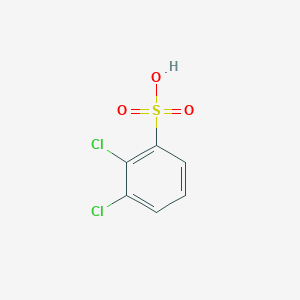
Tropanyl trans-cinnamate
概要
説明
Tropanyl trans-cinnamate is a compound with the molecular formula C17H21NO2 and a molecular weight of 271.36 . It is a powder in physical form . The compound is also known by the synonym (2E)-3-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-phenylprop-2-enoic acid .
Molecular Structure Analysis
The this compound molecule contains a total of 43 bonds. There are 22 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular formula of C17H21NO2 and a molecular weight of 271.36 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .
科学的研究の応用
Antioxidant and Health Improvement in Aquaculture
A study by Yılmaz et al. (2019) investigated the impact of dietary trans-cinnamic acid (TrCin) on rainbow trout, focusing on antioxidant status, digestive enzyme activity, blood biochemistry, and liver antioxidant gene expression. The findings suggest that a diet supplemented with 0.50 g/kg TrCin significantly enhanced serum superoxide dismutase (SOD) levels and liver antioxidant gene expression, indicating its potential to improve antioxidant enzymes levels and overall health status in fish (Yılmaz et al., 2019).
Engineering Microbial Biosynthesis for Alkaloid Production
Srinivasan and Smolke (2019) demonstrated the engineering of yeast (Saccharomyces cerevisiae) for de novo production of tropane alkaloids (TAs), including tropine and cinnamoyltropine, from basic carbon and nitrogen sources. This engineered yeast platform highlights the potential for industrial fermentation of medicinal TAs and synthesis of TA derivatives with enhanced bioactivities (Srinivasan & Smolke, 2019).
Photodynamics and Isomerization Studies
Krokidi et al. (2020) explored the photodynamics of methyl cinnamate (MC), focusing on its trans-cis isomerization in both gas-phase and cyclohexane solution environments. This research sheds light on the molecular mechanisms underlying isomerization processes, which are crucial for understanding the behavior of cinnamate derivatives under various conditions (Krokidi et al., 2020).
Trans-Cinnamic Acid in Biotechnology and Fermentation
Bang et al. (2018) developed an Escherichia coli platform for enhanced production of trans-cinnamic acid via metabolic engineering, achieving high production titers in bioreactor fermentations. This advancement demonstrates the potential for large-scale production of trans-cinnamic acid, which has applications in cosmetics, antibacterial compounds, anti-cancer agents, and flavoring agents (Bang et al., 2018).
Anticancer Potential and Mechanisms
Research on cinnamic acid derivatives, including those related to tropanyl trans-cinnamate, has identified their significant anticancer potentials. A comprehensive review by De, Baltas, and Bedos-Belval (2011) emphasizes the synthesis, biological evaluation, and potential use of cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, showcasing their underutilized medicinal properties (De, Baltas, & Bedos-Belval, 2011).
Safety and Hazards
作用機序
Target of Action
Tropanyl trans-cinnamate is a synthetic compound with a cinnamoyl nucleus Similar compounds, such as cinnamaldehyde, have been reported to inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation .
Mode of Action
It’s known that cinnamaldehyde, a related compound, can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation
Biochemical Pathways
Cinnamic acid derivatives are known to be involved in the synthesis of flavonoids and alkaloids . They are also part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more .
Pharmacokinetics
It’s known that the compound is a powder and can be dissolved in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc
Result of Action
Similar compounds, such as cinnamaldehyde, have been reported to inhibit bacterial growth and reproduction
Action Environment
It’s known that the compound is stable when protected from air and light, and stored at 2-8°c . These factors may influence its action and efficacy.
生化学分析
Biochemical Properties
It is known that cinnamate derivatives, which Tropanyl trans-cinnamate is a part of, play a central role in plant secondary metabolism . They provide precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Cinnamate derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they can lead to an intracellular release of Ca2+ to the cytoplasm from the vacuole, leading to an elevated [Ca2+] cyt level followed by a gradual loss in cell viability of cucumber roots .
Molecular Mechanism
Synthetic cinnamides and cinnamates have been shown to exhibit antimicrobial activity . They interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall
Temporal Effects in Laboratory Settings
The trans effect, a phenomenon related to the kinetics of ligand substitution in square planar complexes, is most common for d8 square planar complexes . This could potentially be relevant to the study of this compound, given its structural similarities to such complexes.
Metabolic Pathways
Cinnamate derivatives are known to be involved in various metabolic pathways, including the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds .
Transport and Distribution
The spatiotemporal distribution profiles of drugs in solid tissues are determined by a complex interplay of pure transport forces of convection and diffusion and processes of sequestration, clearance, and metabolism .
Subcellular Localization
Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms
特性
IUPAC Name |
(E)-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18-14-7-8-15(18)10-13(9-14)16(11-17(19)20)12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3,(H,19,20)/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRXYBFOJWGYEH-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C(=CC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CCC1CC(C2)/C(=C\C(=O)O)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35721-92-7 | |
| Record name | Tropan-3alpha-yl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035721927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



